5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one
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Overview
Description
5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrrolopyridine class, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one typically involves the reaction of a pyridine derivative with appropriate chlorinating and fluorinating agents. One common method involves the use of 5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as a starting material, which is then subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and pathways.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins and enzymes in biological systems.
Mechanism of Action
The mechanism of action of 5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the development of anticancer agents .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Another heterocyclic compound with similar structural features but different biological activities.
5-(2-Chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one: A related compound used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual fluorine substitution is particularly noteworthy, as it can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C7H3ClF2N2O |
---|---|
Molecular Weight |
204.56 g/mol |
IUPAC Name |
5-chloro-3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C7H3ClF2N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13) |
InChI Key |
WFLGQBQJWFZQIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(C(=O)N2)(F)F)Cl |
Origin of Product |
United States |
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